molecular formula C17H16N2O4 B1236763 (E)-2-(((Benzo[d][1,3]dioxol-5-ylmethylene)amino)oxy)-N-(m-tolyl)acetamide

(E)-2-(((Benzo[d][1,3]dioxol-5-ylmethylene)amino)oxy)-N-(m-tolyl)acetamide

Cat. No. B1236763
M. Wt: 312.32 g/mol
InChI Key: YIWNUCNIUSQNDB-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzodioxol-5-ylmethylideneamino)oxy-N-(3-methylphenyl)acetamide is a member of benzodioxoles.

Scientific Research Applications

Detection of Carcinogenic Heavy Metals

  • Synthesis and Application for Lead Detection : A study by (Rahman et al., 2020) discussed the synthesis of BDMMBSH derivatives (related to the compound ) for detecting carcinogenic lead (Pb2+) using an electrochemical approach. This involved depositing a thin layer of BDMMBSH on a glassy carbon electrode with a Nafion conducting polymer matrix.

Radioactive Labelling and Receptor Antagonism

  • [3H]-MRE 2029-F20, a Selective Antagonist Radioligand : The compound MRE 2029-F20, related to the compound , was used as a selective antagonist ligand of A2B adenosine receptors in a study by (Baraldi et al., 2004). This compound, after tritiation, was used for the pharmacological characterization of human A2B adenosine receptor subtypes.

Anticonvulsant Activity and Molecular Docking

  • Synthesis, Evaluation, and Docking Studies of Derivatives : In research conducted by (Singh & Tripathi, 2019), derivatives of benzo[1,3]dioxol-5-yloxy-N′-(4-substituted benzylidene)acetohydrazide were synthesized and evaluated for anticonvulsant activity. Molecular docking studies suggested their mechanism of action may be related to augmentation of GABAergic activity.

Synthesis and Biological Activity Evaluation

  • Synthesis and Antibacterial Activity : A study by (Fahim & Ismael, 2019) explored the synthesis of 2-bromo-N-(phenylsulfonyl)acetamide derivatives, exhibiting good antimicrobial activity. Computational calculations provided further insights into the properties of these new compounds.

Characterization and Binding Studies

  • Synthesis, Characterization, and BSA Binding Studies : The work of (Prashanth et al., 2013) focused on the synthesis of Schiff base-related benzamides and their interaction with bovine serum albumin. The study provided insights into fluorescence quenching of BSA by these compounds through a static quenching procedure.

properties

Product Name

(E)-2-(((Benzo[d][1,3]dioxol-5-ylmethylene)amino)oxy)-N-(m-tolyl)acetamide

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

IUPAC Name

2-[(E)-1,3-benzodioxol-5-ylmethylideneamino]oxy-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C17H16N2O4/c1-12-3-2-4-14(7-12)19-17(20)10-23-18-9-13-5-6-15-16(8-13)22-11-21-15/h2-9H,10-11H2,1H3,(H,19,20)/b18-9+

InChI Key

YIWNUCNIUSQNDB-GIJQJNRQSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)CO/N=C/C2=CC3=C(C=C2)OCO3

SMILES

CC1=CC(=CC=C1)NC(=O)CON=CC2=CC3=C(C=C2)OCO3

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CON=CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-2-(((Benzo[d][1,3]dioxol-5-ylmethylene)amino)oxy)-N-(m-tolyl)acetamide
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(E)-2-(((Benzo[d][1,3]dioxol-5-ylmethylene)amino)oxy)-N-(m-tolyl)acetamide
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(E)-2-(((Benzo[d][1,3]dioxol-5-ylmethylene)amino)oxy)-N-(m-tolyl)acetamide
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(E)-2-(((Benzo[d][1,3]dioxol-5-ylmethylene)amino)oxy)-N-(m-tolyl)acetamide
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(E)-2-(((Benzo[d][1,3]dioxol-5-ylmethylene)amino)oxy)-N-(m-tolyl)acetamide
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(E)-2-(((Benzo[d][1,3]dioxol-5-ylmethylene)amino)oxy)-N-(m-tolyl)acetamide

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